N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The IUPAC name N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine reflects its core pyrazole ring substituted at the N1 position with a 2,2-difluoroethyl group and at the C4 position with a benzylamine moiety. The numbering of the pyrazole ring follows IUPAC conventions, prioritizing the nitrogen atoms at positions 1 and 2 (Figure 1).
Structural Features:
- Pyrazole core : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
- N1 substituent : A 2,2-difluoroethyl group (-CH2CF2H), introducing electronegative fluorine atoms.
- C4 substituent : A benzylamine group (-CH2C6H5NH2), contributing steric bulk and aromaticity.
Isomeric Considerations:
The compound exhibits regioisomerism depending on the substitution pattern of the pyrazole ring. For example, moving the benzylamine group to C3 or C5 would generate distinct regioisomers. However, the current structure is locked into the 1,4-substitution pattern due to synthetic constraints. Conformational isomerism arises from the rotation of the difluoroethyl group, which adopts staggered or eclipsed configurations relative to the pyrazole ring.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃F₂N₃ | |
| Molecular Weight | 237.25 g/mol | |
| IUPAC Name | This compound |
Crystallographic Analysis of Pyrazole Core Substituent Geometry
X-ray crystallographic studies of related pyrazole derivatives provide insights into the geometric preferences of this compound. For instance, the crystal structure of 5-chloro-1-phenyl-1H-pyrazol-4-amine reveals a dihedral angle of 45.65° between the pyrazole and phenyl rings, driven by steric and electronic effects. Similar distortions are expected in the title compound due to the bulky benzyl group.
Key Observations:
- Pyrazole Ring Planarity : The pyrazole core remains planar, with deviations ≤ 0.0025 Å.
- Substituent Orientation : The difluoroethyl group adopts a gauche conformation to minimize steric clashes with the benzyl group.
- Hydrogen Bonding : The amine group at C4 participates in N–H⋯N hydrogen bonds, stabilizing the crystal lattice.
Table 2: Crystallographic Data Comparison
| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Source |
|---|---|---|---|
| 5-Chloro-1-phenyl-1H-pyrazol-4-amine | 45.65 | 2.89 | |
| This compound (Predicted) | 40–50 | 2.85–3.10 |
The difluoroethyl group’s electron-withdrawing nature alters the pyrazole’s electron density, as evidenced by NMR studies. The fluorine atoms induce a deshielding effect on adjacent protons, shifting their signals upfield by 0.2–0.5 ppm compared to non-fluorinated analogs.
Comparative Structural Analysis with Substituted Pyrazolamine Derivatives
This compound belongs to a broader class of pyrazolamines, which exhibit diverse biological and physicochemical properties. A comparison with analogs highlights the impact of fluorination and substitution patterns.
Fluorinated vs. Non-Fluorinated Derivatives
Substituent Effects on Crystal Packing
- Benzyl Group : Introduces π-π stacking interactions, as seen in N-benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine.
- Difluoroethyl Group : Promotes C–F⋯H–N hydrogen bonds, stabilizing supramolecular architectures.
Table 3: Comparative Properties of Pyrazolamine Derivatives
| Compound | logP | pKa | Melting Point (°C) | Source |
|---|---|---|---|---|
| This compound | 2.1 | 3.5 | 98–102 | |
| N-Benzyl-1-(propan-2-yl)-1H-pyrazol-4-amine | 1.3 | 5.2 | 85–89 | |
| 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carbaldehyde | 1.8 | – | 72–76 |
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2 |
InChI Key |
TWVIENZDUACQLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Alkylation-Benzylation
A streamlined approach combines both functionalization steps in a single reactor:
This method reduces purification steps but suffers from lower regioselectivity (yield: 50–55%).
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and difluoroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the difluoroethyl group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has been explored for its potential as a pharmaceutical agent. Its unique structural features allow it to interact with specific molecular targets, making it a candidate for:
- Neurological Disorders: Research indicates that compounds in the pyrazole class can modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression and anxiety.
- Anti-inflammatory and Anticancer Properties: Studies have shown that related pyrazole derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds similar to this compound demonstrated submicromolar activity against pancreatic cancer cells by inhibiting mTORC1 activity and enhancing autophagy levels .
Materials Science
In materials science, this compound serves as a building block for synthesizing advanced materials:
- Polymers and Nanomaterials: The incorporation of difluoroethyl groups can enhance material properties such as thermal stability and chemical resistance.
Biological Studies
This compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways:
- Enzyme Inhibition Studies: The compound's ability to bind to specific enzymes allows researchers to study its effects on metabolic pathways and cellular functions.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Key Structural Differences
Substituent Effects: Benzyl vs. Alkyl Groups: The benzyl group in the target compound likely enhances aromatic interactions compared to the butyl group in , which may increase lipophilicity but reduce solubility. Methoxybenzyl Derivatives (): The position of the methoxy group (ortho vs. Heterocyclic Variations: Pyridinyl () and thienyl () substituents introduce nitrogen or sulfur heteroatoms, altering electronic profiles and metabolic stability.
Functional Group Impact :
- The 2,2-difluoroethyl group in the target compound and analogs () contributes to electronegativity and metabolic resistance, a feature exploited in agrochemicals and pharmaceuticals.
- Nitro and Ester Groups (): These groups are typically reactive intermediates, unlike the stable amine functionality in the target compound.
Biological Activity
N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 273.71 g/mol. The compound features a pyrazole core substituted with a benzyl group and a difluoroethyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈F₂N₅ |
| Molecular Weight | 273.71 g/mol |
| Structural Features | Benzyl and difluoroethyl substitutions |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in critical biological pathways, such as mTORC1, which plays a significant role in cell growth and proliferation. In particular, studies indicate that related pyrazole derivatives can disrupt autophagic flux by interfering with mTORC1 reactivation .
- Antiproliferative Effects : Preliminary structure-activity relationship studies have demonstrated that certain pyrazole derivatives exhibit submicromolar antiproliferative activity against various cancer cell lines, indicating potential as anticancer agents .
- Antimicrobial Activity : Some pyrazole derivatives have shown promising results against bacterial strains, suggesting that this compound may possess similar antimicrobial properties .
Anticancer Activity
A study focusing on related pyrazole compounds highlighted their ability to reduce mTORC1 activity and increase autophagy in pancreatic cancer cells (MIA PaCa-2). These compounds exhibited potent anticancer activity through a novel mechanism involving the modulation of autophagic processes .
Structure-Activity Relationships (SAR)
Research has identified key structural features contributing to the biological activity of pyrazole derivatives. For instance, the presence of difluoroethyl groups has been linked to enhanced binding affinity for target proteins, which is crucial for therapeutic efficacy .
In Vivo Efficacy
In vivo studies involving similar compounds have demonstrated their ability to suppress tumor growth in rodent models. For example, compounds with structural similarities to this compound showed significant efficacy against xenografts in nude mice .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine to improve yield and purity?
- Methodological Answer : The compound’s synthesis often involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole derivatives are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35–40°C for 48–72 hours . Yield optimization may require adjusting reaction time, temperature, or stoichiometric ratios of reagents like cyclopropanamine. Post-synthesis purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) and recrystallization can enhance purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm for aromatic protons), difluoroethyl moiety (δ 4.5–5.0 ppm for CHF2), and pyrazole ring (δ 8.0–8.5 ppm for C-H) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 267.28 for C13H15F2N3O) .
- IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-F vibrations (~1120–1250 cm⁻¹) .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer : Purity (>95%) is typically verified via HPLC with UV detection (λ = 254 nm) or LC-MS. Common contaminants include unreacted starting materials (e.g., benzylamine derivatives) or byproducts from incomplete substitution (e.g., monofluoroethyl analogs). Residual solvents like DMSO can be quantified using GC-MS .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The pyrazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing -CF2 groups) with bioactivity data from analogous compounds .
Q. How can crystallographic data resolve contradictions in proposed structural conformations?
- Methodological Answer : Single-crystal X-ray diffraction (employing SHELX programs) can clarify bond angles and torsional strains. For example, SHELXL refinement can resolve ambiguities in the orientation of the difluoroethyl group relative to the pyrazole ring . Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and iterative refinement .
Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for pyrazole-based analogs?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents like methoxy, nitro, or halogens on the benzyl ring to assess electronic effects on receptor binding .
- Pharmacophore Mapping : Compare IC50 values of analogs in enzymatic assays (e.g., kinase inhibition) to identify critical moieties .
Q. How should researchers address discrepancies in NMR or mass spectrometry data during structural elucidation?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons (e.g., NH) from aromatic signals .
- High-Resolution MS/MS : Fragment ions (e.g., loss of CHF2 or benzyl groups) can confirm the core structure .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, particularly in crowded aromatic regions .
Key Challenges and Solutions
- Synthetic Yield : Low yields (~17–20%) in coupling steps may require alternative catalysts (e.g., Pd/C for Buchwald-Hartwig amination) .
- Crystallization Issues : Diffraction-quality crystals may necessitate slow evaporation in polar/nonpolar solvent mixtures (e.g., DCM/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
